

Evolutionary Conservation of Trypsinogen 2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	trypsinogen 2	
Cat. No.:	B1167618	Get Quote

December 18, 2025

Introduction

Trypsinogen is the inactive precursor, or zymogen, of the digestive enzyme trypsin. In humans, three main isoforms of trypsinogen have been identified: cationic trypsinogen (encoded by the PRSS1 gene), anionic trypsinogen (encoded by the PRSS2 gene), and mesotrypsinogen (encoded by the PRSS3 gene).[1] Trypsin-2, or anionic trypsinogen, is a significant secretory product of the pancreas.[1] This technical guide provides an in-depth analysis of the evolutionary conservation of **trypsinogen 2** sequences, offering valuable insights for researchers, scientists, and drug development professionals. The high degree of conservation observed in **trypsinogen 2** across various species underscores its critical biological functions. This guide will delve into the quantitative analysis of this conservation, provide detailed experimental protocols for its study, and explore the signaling pathways in which it is involved.

Quantitative Analysis of Trypsinogen 2 Sequence Conservation

The evolutionary conservation of a protein is a strong indicator of its functional importance. **Trypsinogen 2** exhibits a high degree of sequence conservation across a wide range of species, from primates to fish. This conservation is particularly evident in functionally critical regions, such as the catalytic triad and the activation peptide. The PRSS2 gene is conserved in chimpanzee, Rhesus monkey, dog, cow, mouse, rat, chicken, zebrafish, mosquito, and frog.[2]



To provide a quantitative overview of this conservation, the following tables summarize the amino acid sequence identity of **Trypsinogen 2** (PRSS2) between Homo sapiens and other selected species.

Table 1: Amino Acid Sequence Identity of Trypsinogen 2

(PRSS2) across Various Species

Species	Common Name	UniProt Accession No.	Amino Acid Identity to Human PRSS2 (%)
Pan troglodytes	Chimpanzee	Q5ISB6	99.2
Macaca mulatta	Rhesus monkey	F7H7X8	97.6
Mus musculus	Mouse	Q9DBU3	77.3
Rattus norvegicus	Rat	P00764	76.5
Bos taurus	Cow	P00763	79.8
Gallus gallus	Chicken	P00766	65.2
Danio rerio	Zebrafish	Q4VBT0	58.7

Note: Sequence identities were calculated based on alignments of full-length protein sequences obtained from the UniProt database.

Experimental Protocols for Analyzing Sequence Conservation

The analysis of evolutionary conservation of **trypsinogen 2** sequences involves a series of bioinformatics protocols. These protocols allow researchers to identify conserved regions, infer evolutionary relationships, and predict functionally important residues.

Protocol 1: Multiple Sequence Alignment (MSA)

Multiple sequence alignment is a fundamental technique to compare three or more biological sequences (protein or nucleic acid) to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships between the sequences.[3]



Objective: To align the amino acid sequences of **trypsinogen 2** from different species to identify conserved residues and domains.

Tool: Clustal Omega

Methodology:

- Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of trypsinogen 2 orthologs from various species from a protein database such as --INVALID-LINK-- or --INVALID-LINK--.
- · Input Sequences:
 - Navigate to the Clustal Omega web server (e.g., at the European Bioinformatics Institute -EBI).[4]
 - Select "Protein" as the sequence type.
 - Paste the retrieved FASTA sequences into the input box. Each sequence must be in FASTA format, which consists of a single-line description (header), followed by lines of sequence data.[5]
- Set Parameters:
 - For most standard analyses, the default parameters are suitable. These include settings for the alignment output format (default is Clustal w/ numbers), and clustering guide-trees.
 [5]
- Execute Alignment: Click the "Submit" button to run the alignment.
- Analyze Results:
 - The results page will display the aligned sequences.
 - Identical residues across all sequences are marked with an asterisk (*).
 - Conserved substitutions (e.g., of amino acids with similar physicochemical properties) are marked with a colon (:).



- Semi-conserved substitutions are marked with a period (.).[6]
- Analyze the alignment to identify highly conserved regions, which are likely crucial for the protein's function and structure.

Protocol 2: Phylogenetic Tree Construction

Phylogenetic analysis aims to infer the evolutionary relationships between a set of organisms or genes. A phylogenetic tree is a graphical representation of these relationships.

Objective: To construct a phylogenetic tree based on the multiple sequence alignment of **trypsinogen 2** to visualize the evolutionary history of the protein.

Tool: MEGA (Molecular Evolutionary Genetics Analysis)

Methodology:

- Prepare Aligned Sequences:
 - Perform a multiple sequence alignment as described in Protocol 2.1.
 - Export the alignment in the MEGA format (.meg).[7]
- Open MEGA and Load Data:
 - Launch the MEGA software.
 - Open the saved alignment file.
- Construct Phylogenetic Tree:
 - From the "Phylogeny" menu, select a method for tree construction. Common methods include Neighbor-Joining (a distance-based method), Maximum Likelihood, and Maximum Parsimony (character-based methods).[8] For this example, we will use the Neighbor-Joining method.
 - A dialog box will appear with various parameters.
- Set Analysis Parameters:



- Test of Phylogeny: Select "Bootstrap method" to assess the statistical support for the tree's branches. A higher bootstrap value (typically out of 1000 replications) indicates stronger support.[9]
- Model/Method: For protein sequences, select an appropriate substitution model (e.g., Poisson model, JTT model). MEGA can assist in finding the best-fit model.
- Gaps/Missing Data Treatment: Choose how to handle gaps in the alignment (e.g., pairwise deletion or complete deletion).
- Compute Tree: Click "Compute" to generate the phylogenetic tree.
- Visualize and Interpret the Tree:
 - The resulting tree will be displayed in the Tree Explorer.
 - The branch lengths represent the evolutionary distance.
 - The numbers at the nodes are the bootstrap values, indicating the confidence in the branching pattern.

Protocol 3: Identification of Conserved Domains

Conserved domains are recurring units in molecular evolution that often correspond to functional units of a protein.

Objective: To identify the conserved functional domains within the **trypsinogen 2** protein sequence.

Tool: NCBI Conserved Domain Database (CDD)

Methodology:

- Access CD-Search: Navigate to the NCBI CD-Search page.[1]
- Input Sequence: Enter the amino acid sequence of human trypsinogen 2 in FASTA format or its NCBI accession number (e.g., NP_002761.1).



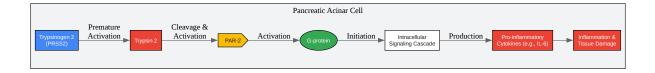
- Initiate Search: Click the "Submit" button.
- Analyze Results:
 - The results page will display a graphical summary of the conserved domains found in the query sequence.
 - For trypsinogen 2, the primary conserved domain identified is the "Trypsin-like serine protease" domain (Tryp SPc).[10]
 - Click on the domain graphic to view a detailed description, including the multiple sequence alignment of the domain family and the location of conserved functional sites, such as the catalytic triad (Histidine, Aspartate, and Serine residues).[11]

Signaling Pathways and Logical Relationships

Beyond its role in digestion, trypsin 2 is implicated in various signaling pathways, particularly in pathological conditions like pancreatitis and cancer. A key mediator of trypsin's signaling effects is the Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.[12][13]

Trypsin-2 and PAR-2 Signaling in Pancreatitis

In acute pancreatitis, the premature activation of trypsinogen to trypsin within the pancreas leads to autodigestion and inflammation.[14] Trypsin can then activate PAR-2 on pancreatic acinar and ductal cells.[12] This activation triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines, contributing to the inflammatory response and organ injury.[12]



Click to download full resolution via product page



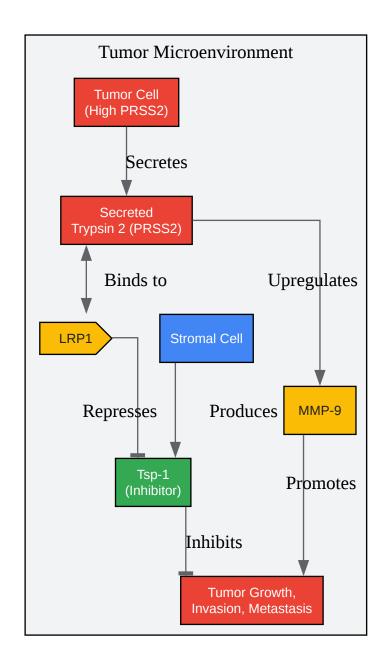
Figure 1: Trypsin-2 mediated PAR-2 signaling in pancreatitis.

Role of Trypsin-2 in Cancer Progression

Elevated expression of PRSS2 has been observed in several cancers, including gastric and pancreatic cancer, where it is often associated with a poor prognosis.[15][16] Trypsin-2 can promote tumor growth, invasion, and metastasis through various mechanisms.

One proposed pathway involves the repression of Thrombospondin-1 (Tsp-1), an endogenous inhibitor of angiogenesis and tumor growth, through interaction with the Low-density lipoprotein receptor-related protein 1 (LRP1).[17] Additionally, PRSS2 has been shown to promote epithelial-mesenchymal transition (EMT) by upregulating matrix metalloproteinase-9 (MMP-9) in gastric cancer.[15]





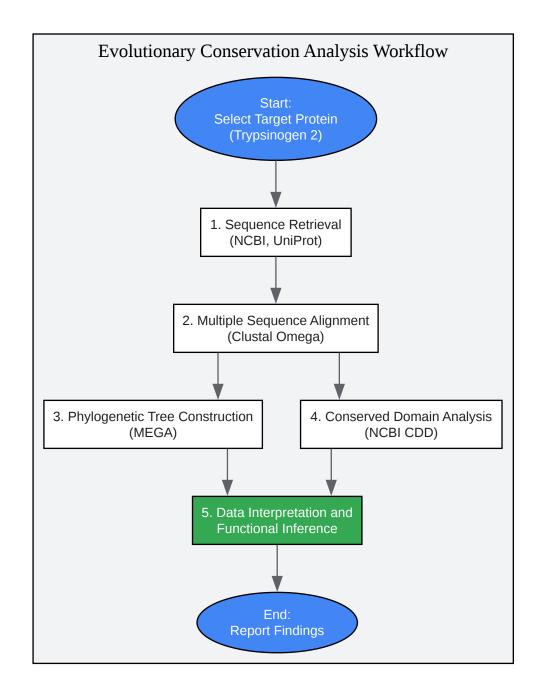
Click to download full resolution via product page

Figure 2: Role of PRSS2 in promoting tumor progression.

Experimental Workflow for Evolutionary Conservation Analysis

The comprehensive analysis of **trypsinogen 2** conservation follows a structured workflow, integrating the protocols described above.





Click to download full resolution via product page

Figure 3: Workflow for analyzing evolutionary conservation.

Conclusion

The high degree of evolutionary conservation of **trypsinogen 2** across a vast range of species highlights its indispensable role in biological processes. This guide has provided a framework for the quantitative and qualitative analysis of this conservation, offering detailed protocols for



multiple sequence alignment, phylogenetic tree construction, and conserved domain identification. Furthermore, the elucidation of its involvement in critical signaling pathways, such as PAR-2 mediated inflammation and cancer progression, opens avenues for further research and therapeutic development. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of molecular biology, drug discovery, and evolutionary genetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NCBI's Conserved Domain Database and Tools for Protein Domain Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Multiple Alignments and Weblogo [protocols.io]
- 4. youtube.com [youtube.com]
- 5. Help: Clustal Omega [lilab2.sysu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. megasoftware.net [megasoftware.net]
- 9. youtube.com [youtube.com]
- 10. uniprot.org [uniprot.org]
- 11. How To Use the Conserved Domain Database (CDD): view a protein query sequence embedded within the multiple sequence alignment of a domain model [ncbi.nlm.nih.gov]
- 12. Proinflammatory role of trypsin and protease-activated receptor-2 in a rat model of acute pancreatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 PMC [pmc.ncbi.nlm.nih.gov]



- 14. Trypsin in pancreatitis: The culprit, a mediator, or epiphenomenon? PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRSS2 serine protease 2 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Evolutionary Conservation of Trypsinogen 2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167618#evolutionary-conservation-of-trypsinogen-2-sequences]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com